molecular formula C16H18O2 B11751677 Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- CAS No. 67923-52-8

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

Cat. No.: B11751677
CAS No.: 67923-52-8
M. Wt: 242.31 g/mol
InChI Key: GFMSXKLOLOPYPJ-UHFFFAOYSA-N
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Description

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

67923-52-8

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-(1-methoxy-2-phenylethoxy)-4-methylbenzene

InChI

InChI=1S/C16H18O2/c1-13-8-10-15(11-9-13)18-16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3

InChI Key

GFMSXKLOLOPYPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(CC2=CC=CC=C2)OC

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-, with the IUPAC name 1-(1-Methoxy-2-phenylethoxy)-4-methylbenzene, is an organic molecule belonging to the class of aryl benzyl ethers. Its structure is characterized by a p-cresol moiety linked via an ether bond to a methoxy-substituted phenethyl group. The presence of these functional groups suggests potential for diverse chemical reactivity and biological activity, making it a molecule of interest in medicinal chemistry and materials science.

Key Identifiers:

  • Systematic Name: Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

  • IUPAC Name: 1-(1-Methoxy-2-phenylethoxy)-4-methylbenzene[1]

  • Molecular Formula: C₁₆H₁₈O₂[1]

  • Molecular Weight: 242.32 g/mol [1]

  • CAS Number: While a CAS number of 67923-52-8 is associated with this compound in some databases, it appears to be an internal tracking number with limited public information.[1]

Chemical Structure

The chemical structure of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- is depicted below:

Caption: Chemical structure of 1-(1-Methoxy-2-phenylethoxy)-4-methylbenzene.

Proposed Synthesis

Due to the absence of a documented synthesis protocol for this specific molecule, a plausible and efficient route is proposed based on the well-established Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

Retrosynthetic Analysis

A retrosynthetic analysis suggests two primary pathways for the Williamson ether synthesis:

  • Pathway A: Reaction of the sodium salt of p-cresol (sodium p-cresolate) with 1-(1-chloro-2-phenylethoxy)methane.

  • Pathway B: Reaction of the sodium salt of 1-methoxy-2-phenylethanol with p-tolyl chloride.

Pathway A is generally preferred as it involves a more reactive primary alkyl halide, which is less prone to elimination side reactions that can occur with secondary halides.

Proposed Experimental Protocol (Pathway A)

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired yield.

Step 1: Formation of Sodium p-Cresolate

  • To a solution of p-cresol (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium p-cresolate.

Step 2: Williamson Ether Synthesis

  • Cool the solution of sodium p-cresolate to 0 °C.

  • Add a solution of 1-(1-chloro-2-phenylethoxy)methane (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-. These values are computationally derived and should be considered as estimates.

PropertyPredicted ValueMethod/Tool
Boiling Point ~320-340 °CEstimation based on structurally similar compounds
Melting Point Not readily predictable-
LogP (Octanol-Water Partition Coefficient) ~4.5 - 5.0Cheminformatics prediction tools
Water Solubility LowQualitative assessment based on LogP
Polar Surface Area (PSA) 18.46 ŲCheminformatics prediction tools
Refractive Index ~1.55 - 1.57Cheminformatics prediction tools
Density ~1.05 - 1.10 g/cm³Cheminformatics prediction tools

Predicted Spectroscopic Data

The following are predicted spectroscopic data to aid in the characterization of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (p-cresol ring): δ 6.8-7.2 ppm (multiplet, 4H)

  • Aromatic Protons (phenyl ring): δ 7.2-7.4 ppm (multiplet, 5H)

  • -O-CH(OCH₃)-: δ 4.8-5.0 ppm (triplet, 1H)

  • -CH₂-Ph: δ 2.9-3.1 ppm (doublet, 2H)

  • -OCH₃: δ 3.3-3.5 ppm (singlet, 3H)

  • -CH₃ (on p-cresol ring): δ 2.2-2.4 ppm (singlet, 3H)

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: δ 110-160 ppm

  • -O-CH(OCH₃)-: δ 80-85 ppm

  • -CH₂-Ph: δ 40-45 ppm

  • -OCH₃: δ 55-60 ppm

  • -CH₃ (on p-cresol ring): δ 20-25 ppm

Infrared (IR) Spectroscopy (Predicted)
  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (ether): ~1050-1250 cm⁻¹

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): m/z = 242.13

  • Major Fragmentation Peaks: Predicted fragments would likely correspond to the loss of the methoxy group (m/z = 211), the phenethyl group (m/z = 137), and the p-cresol moiety (m/z = 107).

Potential Applications and Fields of Research

While specific applications for Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- have not been reported, its chemical structure as an aryl benzyl ether suggests potential utility in several areas of research and development.

  • Drug Discovery: Aryl benzyl ether motifs are present in a number of biologically active compounds.[2] The structural features of this molecule could be explored for potential interactions with various biological targets. The lipophilic nature, as suggested by the predicted LogP value, might favor its use in developing agents that can cross cellular membranes.

  • Protecting Group Chemistry: Benzyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability under a wide range of reaction conditions and their susceptibility to cleavage under specific deprotection protocols.[3] The specific substitution pattern of this molecule could offer unique advantages in complex multi-step syntheses.

  • Materials Science: The aromatic rings and the ether linkage can impart specific electronic and physical properties. Aryl ethers are known for their thermal stability and are used in the development of high-performance polymers. Further investigation into the polymerization potential of derivatives of this molecule could be a viable research direction.

Conclusion

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- is a molecule with a well-defined structure but a notable absence of experimental characterization in the public domain. This technical guide provides a comprehensive overview based on established chemical principles and predictive methodologies. The proposed synthesis via the Williamson ether synthesis offers a reliable route for its preparation. The predicted physicochemical and spectroscopic data serve as a valuable reference for its future experimental investigation. The structural motifs present in this molecule suggest promising avenues for its exploration in drug discovery, synthetic chemistry, and materials science. Further empirical research is warranted to validate these predictions and unlock the full potential of this compound.

References

  • U.S. Environmental Protection Agency. (n.d.). Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-. Substance Details - SRS. Retrieved February 13, 2026, from a URL similar to the one found in the initial search.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2022, February 28). Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved February 13, 2026, from [Link]

  • ACS Publications. (2024, December 16). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis.
  • MPG.PuRe. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Bentham Science. (n.d.). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Letters in Drug Design & Discovery.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 13, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 13, 2026, from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved February 13, 2026, from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved February 13, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-, a substituted aromatic ether, presents a unique structural motif of interest in medicinal chemistry and materials science. Its architecture, combining a p-cresol-derived moiety with a methoxy-substituted phenethyl group, suggests potential applications stemming from the established bioactivity of related aryl benzyl ethers. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential research applications.

Chemical Identity and Properties

This molecule is systematically named 1-(1-Methoxy-2-phenylethoxy)-4-methylbenzene. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 67923-52-8[1]
Molecular Formula C16H18O2[1]
Molecular Weight 242.32 g/mol [1]
Predicted logP ~4.5(Predicted)
Predicted Boiling Point ~350-370 °C(Predicted)
Predicted Solubility Insoluble in water, soluble in organic solvents like ethanol, DMSO, and dichloromethane.(Predicted)

Plausible Synthetic Pathway: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of unsymmetrical ethers such as Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- is the Williamson ether synthesis.[2][3][4][5][6] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[2][3] For the target molecule, two primary retrosynthetic disconnections are possible. However, the most efficient route would involve the reaction of the sodium salt of p-cresol with a suitable 1-halo-1-methoxy-2-phenylethane. This approach is favored to avoid potential elimination side reactions that could occur with a secondary alkoxide.

Experimental Protocol

Step 1: Preparation of Sodium p-cresolate

  • To a stirred solution of p-cresol (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium p-cresolate.

Step 2: Ether Formation

  • In a separate flask, prepare 1-chloro-1-methoxy-2-phenylethane. This can be synthesized from styrene via a methoxychlorination reaction.

  • Add the prepared 1-chloro-1-methoxy-2-phenylethane (1.0 eq.) dropwise to the solution of sodium p-cresolate in THF at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Workup & Purification p_cresol p-Cresol p_cresolate Sodium p-cresolate p_cresol->p_cresolate Deprotonation NaH NaH in THF NaH->p_cresolate target_molecule Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- p_cresolate->target_molecule Nucleophilic Attack alkyl_halide 1-chloro-1-methoxy-2-phenylethane alkyl_halide->target_molecule workup Aqueous Workup target_molecule->workup purification Column Chromatography workup->purification

Caption: Williamson ether synthesis workflow for Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-.

Predicted Spectroscopic Data

Based on the structure of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-, the following spectroscopic characteristics are predicted:

  • ¹H NMR:

    • Aromatic protons of the p-methylphenyl group appearing as two doublets in the range of δ 6.8-7.2 ppm.

    • Aromatic protons of the phenethyl group appearing as a multiplet in the range of δ 7.2-7.4 ppm.

    • A methine proton adjacent to two oxygen atoms appearing as a triplet or doublet of doublets around δ 4.8-5.2 ppm.

    • A singlet for the methoxy group protons around δ 3.3-3.5 ppm.

    • A doublet for the methylene protons of the phenethyl group around δ 3.0-3.2 ppm.

    • A singlet for the methyl group protons on the p-cresol ring around δ 2.3 ppm.

  • ¹³C NMR:

    • Aromatic carbons appearing in the range of δ 110-160 ppm.

    • The methine carbon bonded to two oxygens appearing around δ 80-90 ppm.

    • The methoxy carbon appearing around δ 55-60 ppm.

    • The methylene carbon of the phenethyl group appearing around δ 40-45 ppm.

    • The methyl carbon on the p-cresol ring appearing around δ 20-25 ppm.

  • IR Spectroscopy:

    • C-O-C stretching vibrations for the ether linkages in the range of 1050-1250 cm⁻¹.

    • Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

    • Aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹.

    • Aromatic C=C bending vibrations in the range of 1450-1600 cm⁻¹.

Potential Applications in Research and Drug Development

The structural class of aryl benzyl ethers is of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

  • Scaffold for Drug Discovery: The core structure of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- can serve as a scaffold for the development of novel therapeutic agents. The ether linkage provides a stable, yet flexible, connection between two distinct aromatic moieties, allowing for systematic structural modifications to explore structure-activity relationships (SAR). Studies have shown that aryl benzyl ethers can exhibit a range of biological activities, including anti-cancer and immunomodulatory effects.[7][8][9]

  • Probe for Biological Systems: The lipophilic nature of this compound suggests it may interact with cellular membranes or hydrophobic pockets of proteins. Labeled versions of this molecule could be synthesized to serve as probes for studying biological processes or for identifying novel drug targets.

  • Material Science Applications: The aromatic nature and potential for intermolecular interactions suggest that derivatives of this compound could be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of liquid crystals.

Diagram of Potential Research Applications:

Research_Applications cluster_DD Drug Discovery cluster_BP Biological Probe cluster_MS Material Science TM Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- Scaffold Core Scaffold TM->Scaffold Labeled Labeled Analogues TM->Labeled OLEDs OLEDs TM->OLEDs LCs Liquid Crystals TM->LCs SAR SAR Studies Scaffold->SAR Bioactivity Potential Bioactivity (e.g., anti-cancer, immunomodulatory) SAR->Bioactivity TargetID Target Identification Labeled->TargetID

Caption: Potential research applications stemming from the core structure.

Conclusion

While specific experimental data for Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- is not extensively available in the public domain, its structure allows for the rational design of a synthetic route and prediction of its key physicochemical and spectroscopic properties. The aryl benzyl ether motif is a promising starting point for further investigation in both medicinal chemistry and materials science. This guide provides a foundational framework for researchers and scientists to embark on the synthesis and exploration of this and related compounds.

References

  • U.S. Environmental Protection Agency. (n.d.). Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- - Substance Details. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-(2-phenylethenyl)-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-methyl- (CAS 104-93-8). Retrieved from [Link]

  • BYJU'S. (n.d.). What is Alkoxymercuration-Demercuration?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzene, 1-methoxy-2,4-bis(1-phenylethyl)- - Substance Details. Retrieved from [Link]

  • Letters in Drug Design & Discovery. (n.d.). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-3-[(E)-2-phenylethenyl]benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxymercuration reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-2-(phenylethynyl)benzene. Retrieved from [Link]

  • Study.com. (n.d.). Alkoxymercuration Demercuration | Definition, Mechanism & Example. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • Master Organic Chemistry. (2023, August 31). Oxymercuration Demercuration of Alkenes. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-methyl-. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15: Alkoxymercuration-demercuration. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene. Retrieved from [Link]

  • Ovid. (n.d.). Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Retrieved from [Link]

  • Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

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  • PubMed. (2014, August 1). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Retrieved from [Link]

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Technical Guidance: Provisional Safety Profiling & Handling of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Hazard

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- (Systematic Synonym: 1-methoxy-1-(p-tolyloxy)-2-phenylethane) is a lipophilic mixed acetal. Unlike stable ethers, this molecule represents a "masked" system. Under acidic conditions (including gastric environments or acidic silica gel chromatography), it undergoes hydrolysis to release p-Cresol , Phenylacetaldehyde , and Methanol .

Therefore, this guide rejects the standard "inert organic" handling protocols. Instead, we apply a Component-Based Risk Assessment (CBRA) . The safety profile is dictated not by the parent molecule's stability, but by its most toxic hydrolysis product: p-Cresol.

Operational Directive: Handle as a Corrosive / Acute Toxin (Category 3) until empirical data proves metabolic/chemical stability.

Chemical Identification & In Silico Profiling

Before physical handling, we establish the theoretical boundaries of the molecule.

PropertyValue / PredictionRationale
CAS Name Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-Inverted CAS Nomenclature
Systematic Name 1-methoxy-1-(4-methylphenoxy)-2-phenylethaneIUPAC derivation
Molecular Formula C₁₆H₁₈O₂Calculated
Molecular Weight 242.32 g/mol Calculated
LogP (Predicted) 4.2 ± 0.4Highly Lipophilic (Bioaccumulative potential)
Physical State Viscous Oil or Low-Melting SolidBased on MW and asymmetry
Flash Point (Pred.) > 110°CLow volatility, but combustible
Toxophore Acetal Linkage (-O-CH(OR)-)Acid-labile; metabolic activation site

Hazard Identification (Derived)

Since no experimental SDS exists for this specific CAS, we utilize Read-Across Toxicology . The hazard classification is derived from the stoichiometry of its breakdown:



GHS Classification (Provisional)
  • Acute Toxicity (Oral): Category 3 (Driven by p-Cresol).

  • Skin Corrosion/Irritation: Category 1B (Potential for hydrolysis on moist skin).

  • Skin Sensitization: Category 1 (Driven by Phenylacetaldehyde).

  • Aquatic Toxicity: Acute Category 1 (Lipophilic aromatic).

The Mechanism of Toxicity

The danger lies in the acetal hydrolysis . The diagram below illustrates why this molecule must be treated as a delivery system for p-Cresol.

HydrolysisPath Parent Parent Acetal (Lipophilic, Absorbs through Skin) Acid Acidic Environment (Skin pH 5.5 / Gastric pH 2) Parent->Acid Exposure Inter Oxocarbenium Intermediate Acid->Inter Protonation Cresol p-Cresol (CORROSIVE / TOXIC) Inter->Cresol Cleavage 1 Aldehyde Phenylacetaldehyde (SENSITIZER) Inter->Aldehyde Cleavage 2 MeOH Methanol (TOXIC) Inter->MeOH Byproduct

Figure 1: Acid-catalyzed hydrolysis pathway releasing toxic payloads. The lipophilicity of the parent aids absorption, while hydrolysis releases the active toxins systematically.

Handling Protocols: The "Self-Validating" Workflow

Do not rely on standard fume hood procedures alone. Use this Band 4 Containment Protocol .

Engineering Controls
  • Primary Barrier: All weighing and transfer of neat material must occur in a Class II Biological Safety Cabinet (BSC) or a Vented Balance Enclosure (VBE) .

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) during storage to prevent transacetalization. Use DMSO or Anhydrous THF for stock solutions.

  • Glassware: Silanized glassware is recommended to prevent surface acidity from degrading the compound.

PPE Requirements
  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Laminate film (Silver Shield/4H) due to the penetrating power of aromatics like p-Cresol.

  • Respiratory: If handling >100mg outside a VBE, use a P100/OV cartridge respirator.

Decontamination (The "Quench" Method)

Standard soap and water are insufficient if the acetal hydrolyzes on the surface.

  • Protocol: Treat spills with a mixture of 5% Sodium Bicarbonate (to neutralize any generated acid) and 2% Sodium Dodecyl Sulfate (SDS) surfactant.

  • Why? Bicarbonate prevents acid-catalyzed hydrolysis during cleanup; SDS solubilizes the lipophilic parent.

Experimental Validation of Safety

As a researcher, you must validate the stability of this compound before using it in biological assays. An unstable compound yields false positives due to p-Cresol toxicity.

Protocol: HPLC Stability Assay

Objective: Determine half-life (


) in assay media.
  • Preparation: Dissolve compound to 10mM in DMSO.

  • Incubation: Dilute to 100µM in:

    • PBS (pH 7.4)

    • Simulated Gastric Fluid (pH 1.2)

  • Sampling: Inject 10µL onto HPLC (C18 Column) at t=0, 1h, 4h, 24h.

  • Detection: Monitor at 254nm (aromatic) and 280nm (phenolic).

  • Pass/Fail Criteria:

    • If >5% degradation at 1h in PBS: Compound is unsuitable for in vivo use without encapsulation.

SafetyWorkflow Start Acquire Compound ToxCheck In Silico Tox Check (QSAR) Start->ToxCheck Solubility Solubility Test (DMSO vs Water) ToxCheck->Solubility Stability Acid Stability Assay (pH 1.2 / 4h) Solubility->Stability Stable Stable (>95%) Stability->Stable No Hydrolysis Unstable Unstable (<95%) Stability->Unstable Hydrolysis Detected Action1 Proceed to Standard Bioassay Stable->Action1 Action2 Treat as PRO-DRUG Monitor p-Cresol levels Unstable->Action2

Figure 2: Decision tree for biological application. This workflow prevents "false toxicity" results caused by compound degradation.

Emergency Response (First Aid)

Scenario: Exposure to the neat compound.

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Note: Pulmonary edema may be delayed if p-Cresol is released in lung tissue.

  • Skin Contact: IMMEDIATE ACTION REQUIRED.

    • Blot excess liquid (do not rub).

    • Wash with PEG-300 or Polyethylene Glycol (if available) followed by soap and water. Rationale: PEG solubilizes phenols better than water alone.

  • Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately (risk of corneal opacity from p-Cresol).

Storage & Disposal

  • Storage: Store at -20°C under Argon. Strictly anhydrous. Presence of moisture leads to autocatalytic decomposition.

  • Disposal: Do not pour down the drain. This compound is toxic to aquatic life. Collect in "Halogenated/Organic" waste streams for high-temperature incineration.

References

  • European Chemicals Agency (ECHA). (2024). Registration Dossier for p-Cresol (CAS 106-44-5).[Link]

  • PubChem. (2024). Compound Summary: Phenylacetaldehyde (CAS 122-78-1). National Library of Medicine. [Link]

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals. [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

p-Cresol Ether Derivatives: Synthetic Pathways and Pharmacological Potential

[1]

Executive Summary

While p-cresol (4-methylphenol) is classically categorized as a uremic toxin with corrosive properties, its ether derivatives represent a distinct and valuable class of pharmacophores.[1] By masking the acidic phenolic hydroxyl group via etherification, medicinal chemists can modulate lipophilicity (LogP), metabolic stability, and receptor binding affinity.[1] This guide analyzes the transition of p-cresol from a metabolic liability to a therapeutic scaffold, focusing on specific ether derivatives exhibiting potent anticancer, antimicrobial, and enzyme-inhibitory activities.[1]

Structural Rationale: The "Masking" Effect

The biological divergence between p-cresol and its ether derivatives is driven by the modification of the phenolic oxygen.

  • Parent Compound (p-Cresol): High protein binding, acidic (pKa ~10), susceptible to rapid Phase II conjugation (sulfation/glucuronidation).[1]

  • Ether Derivatives (4-Methylphenoxy-):

    • Metabolic Stability: Blocks direct glucuronidation at the oxygen center.

    • Lipophilicity: Increases membrane permeability, facilitating intracellular target engagement (e.g., nuclear receptors, kinases).[1]

    • Electronic Effects: The 4-methylphenoxy moiety acts as an electron-donating group, influencing the electron density of attached heterocycles in drug design.

Chemical Synthesis & Structural Diversity[2][3][4][5]

The synthesis of p-cresol ethers primarily relies on nucleophilic substitution reactions. Two dominant pathways are employed to generate the core scaffolds found in bioactive derivatives: the Williamson Ether Synthesis for simple alkyl/aryl ethers and the Epoxide Ring Opening for beta-blocker analogues.

Synthetic Pathways Diagram

SynthesisPathwayspCresolp-Cresol(4-Methylphenol)BaseBase (K2CO3/NaH)pCresol->BaseDeprotonationAlkylHalideR-X(Alkyl/Aryl Halide)Base->AlkylHalide+EpichlorohydrinEpichlorohydrinBase->Epichlorohydrin+EtherProductp-Cresol Ether(4-Me-Ph-O-R)AlkylHalide->EtherProductSN2 SubstitutionGlycidylEtherGlycidyl EtherIntermediateEpichlorohydrin->GlycidylEtherRefluxAminePrimary Amine(R-NH2)GlycidylEther->AmineRing OpeningBetaBlockerAmino-PropanolDerivativeAmine->BetaBlockerEthanol/Heat

Figure 1: Primary synthetic routes for generating bioactive p-cresol ether scaffolds.[1]

Pharmacological Profiles[1][2][4][6]

Anticancer Activity: Kinase Inhibition

Recent SAR studies have identified p-cresol ethers as potent inhibitors of specific tyrosine kinases. The 4-methylphenoxy group often serves as a hydrophobic tail that fits into the ATP-binding pocket or allosteric sites of the enzyme.

Key Case Study: PDGF Receptor Inhibition A derivative of the quinazoline inhibitor KN1022, specifically the 4-(4-methylphenoxy)phenyl analogue , has demonstrated superior potency against Platelet-Derived Growth Factor Receptor (PDGFR).[1][2]

CompoundTargetIC50 (µM)Mechanism of Action
KN1022 Analogue (4-methylphenoxy)PDGFR-β0.02 Inhibits phosphorylation; suppresses neointima formation in vascular smooth muscle.[1][2]
Thiazole Hybrid IVc EGFR126.98Molecular docking suggests binding to Epidermal Growth Factor Receptor active site.
Triazole Schiff Base SB-2 Ehrlich AscitesIn VivoSignificant tumor volume reduction in murine models; reduced hepatotoxicity compared to standard chemotherapy.
Antimicrobial & Anti-Biofilm Activity

While p-cresol is bacteriostatic, its complex ether derivatives—particularly those linked to thiourea or benzamide moieties—show enhanced activity against resistant strains and biofilms.[1]

  • Target Organisms: Pseudomonas aeruginosa, Staphylococcus aureus (MRSA).[1][3]

  • Active Scaffold: 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides .[1]

  • Mechanism: The lipophilic p-cresol ether tail facilitates penetration of the bacterial exopolysaccharide matrix, allowing the active pharmacophore to disrupt membrane integrity.

Tyrosinase Inhibition (Dermatological Applications)

Simple ethers like p-methylanisole (p-cresol methyl ether) and its coumarin-linked derivatives are competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1]

  • Therapeutic Utility: Treatment of hyperpigmentation (melasma, age spots).[1][4]

  • Advantage: Lower cytotoxicity compared to hydroquinone; higher stability than vitamin C.

Mechanism of Action: Signaling Pathways

The anticancer activity of p-cresol ether derivatives often involves the interruption of growth factor signaling cascades. The diagram below illustrates the blockade of the PDGFR pathway by quinazoline-based p-cresol ethers.

PDGFR_PathwayPDGFPDGF LigandReceptorPDGFR (Tyrosine Kinase)PDGF->ReceptorBindingPhosAutophosphorylationReceptor->PhosActivationInhibitorp-Cresol Ether Derivative(Competitive Inhibitor)Inhibitor->ReceptorBlocks ATP PocketInhibitor->PhosInhibitsPI3KPI3K RecruitmentPhos->PI3KAKTAKT SignalingPI3K->AKTProliferationCell Proliferation(Vascular Smooth Muscle)AKT->Proliferation

Figure 2: Mechanism of PDGFR inhibition by p-cresol ether derivatives, preventing downstream AKT signaling.[1]

Experimental Protocols

Protocol: Synthesis of 2-(4-Methylphenoxy)acetamide Derivatives

Standard protocol for generating phenoxyacetamide libraries for anticancer screening.[1]

Reagents: p-Cresol (10 mmol), Chloroacetamide derivative (10 mmol), Anhydrous K2CO3 (15 mmol), KI (catalytic amount), Dry Acetone (50 mL).[1]

  • Preparation: In a 100 mL round-bottom flask, dissolve p-cresol in dry acetone.

  • Activation: Add anhydrous potassium carbonate (

    
    ) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add the chloroacetamide derivative and a catalytic amount of potassium iodide (KI) to accelerate the Finkelstein reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Work-up: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography.

  • Validation: Confirm structure via

    
    -NMR (Look for characteristic methyl singlet at 
    
    
    ppm and methylene singlet at
    
    
    ppm).
Protocol: Tyrosinase Inhibition Assay

Self-validating spectrophotometric method.[1]

  • Buffer Prep: Prepare 50 mM phosphate buffer (pH 6.8).

  • Enzyme Solution: Dissolve mushroom tyrosinase (1000 U/mL) in buffer.

  • Substrate Solution: Prepare 10 mM L-DOPA in buffer.

  • Test Sample: Dissolve p-cresol ether derivative in DMSO (final concentration <1%).

  • Reaction:

    • Well A (Control): 140 µL Buffer + 40 µL Enzyme.

    • Well B (Blank): 160 µL Buffer.

    • Well C (Test): 120 µL Buffer + 20 µL Sample + 40 µL Enzyme.

  • Incubation: Incubate at

    
     for 10 minutes.
    
  • Initiation: Add 20 µL L-DOPA substrate to all wells.

  • Measurement: Monitor absorbance at 475 nm (dopachrome formation) for 10 minutes.

  • Calculation:

    
    .
    

Challenges & Future Directions

  • Metabolic Liability: While etherification blocks direct conjugation, the p-methyl group is susceptible to metabolic oxidation (CYP450) to a carboxylic acid or alcohol, potentially altering activity.[1]

  • Toxicity: p-Cresol derivatives must be screened for hepatotoxicity, as some phenol derivatives can form reactive quinone methides.[1]

  • Opportunity: The development of PROTACs (Proteolysis Targeting Chimeras) using p-cresol ethers as the E3 ligase ligand anchor is an emerging area of interest for targeted protein degradation.

References

  • Miyazaki, K., et al. (2007).[1] "Potent and selective inhibitors of platelet-derived growth factor receptor phosphorylation.[2] 1. Synthesis, structure-activity relationship, and biological effects of a new class of quinazoline derivatives." Journal of Medicinal Chemistry. Link

  • Salahuddin, M., et al. (2017).[1] "Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue." Journal of Chemistry. Link

  • Lim, J.Y., et al. (2019).[1] "Inhibitory Effects of Coumarin Derivatives on Tyrosinase." Molecules. Link[1]

  • Saeedi, M., et al. (2017).[1] "A review on tyrosinase inhibitors: Synthetic and natural sources." Journal of Chemical and Pharmaceutical Research. Link

  • O'Donnell, J.P., et al. (1979).[1] "Synthesis and pharmacology of potential beta-blockers." Journal of Pharmaceutical Sciences. Link

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the HPLC method development and validation protocol for Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- , a specific mixed-acetal impurity often encountered in the synthesis of active pharmaceutical ingredients (APIs) utilizing phenylacetaldehyde and p-cresol intermediates.

Introduction & Compound Analysis

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- (hereafter referred to as BMPM ) is a hydrophobic mixed-acetal ether. It typically arises as a process impurity during the synthesis of drugs involving p-cresol and phenylacetaldehyde (or its dimethyl acetal derivatives).

Physicochemical Profile

Understanding the molecule is the first step in robust method design.

ParameterValue (Estimated)Implication for HPLC
Structure (4-Methylphenyl)-O-CH(OCH₃)-CH₂-PhHigh hydrophobicity; requires high organic strength for elution.
Functional Groups Ether, Acetal, Aromatic RingsAcid Labile : The acetal linkage is susceptible to hydrolysis at low pH (< 2.5).
LogP ~4.2 - 4.8Strong retention on C18; consider C8 or Phenyl-Hexyl for selectivity.
pKa NeutralNo pH-dependent ionization in typical range; pH control is for stability, not retention.
UV Maxima ~210 nm, ~254 nm, ~270 nm210 nm for trace analysis (LOD); 254 nm for specificity.
Formation & Degradation Pathway

BMPM is formed via the acid-catalyzed reaction of p-cresol with phenylacetaldehyde dimethyl acetal. Conversely, it degrades back to these precursors under acidic aqueous conditions.

BMPM_Pathway cluster_0 Precursors P1 Phenylacetaldehyde Dimethyl Acetal Impurity BMPM (Target Impurity) P1->Impurity + H+, - MeOH P2 p-Cresol (4-Methylphenol) P2->Impurity Degradants Hydrolysis Products (Aldehyde + Phenol) Impurity->Degradants Aq. Acid (pH < 2.5) Hydrolysis

Figure 1: Formation and potential degradation pathway of BMPM. Note the reversibility under acidic conditions, necessitating careful mobile phase pH selection.

Method Development Strategy

Column Selection

Given the high LogP (~4.5) and aromaticity, a standard C18 column provides strong retention. However, to differentiate BMPM from structurally similar impurities (e.g., p-cresol dimers or unreacted phenylacetaldehyde), a Phenyl-Hexyl phase is superior due to


-

interactions.
  • Primary Choice: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Alternative Choice: Phenyl-Hexyl (L11), for enhanced selectivity if co-elution with p-cresol occurs.

Mobile Phase Optimization
  • Buffer: Use Ammonium Acetate (10 mM) or Phosphate Buffer (pH 4.5 - 6.0) .

    • Critical: Avoid TFA or highly acidic phosphate buffers (pH < 2.5) to prevent on-column hydrolysis of the acetal linkage during the run.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better peak shape for aromatic ethers.

Detection
  • Wavelength: 210 nm provides maximum sensitivity for the aromatic rings. 260 nm can be used as a secondary wavelength to confirm peak purity.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (Reference: 360 nm).

Mobile Phase Composition
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5, unadjusted).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Gradient Program

Designed to elute polar precursors early and the hydrophobic BMPM later, followed by a wash step.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.007030Initial Hold
2.007030Isocratic Hold
15.001090Linear Gradient
20.001090Wash
20.107030Re-equilibration
25.007030End of Run
Sample Preparation
  • Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content is required to dissolve the hydrophobic BMPM.

  • Stock Solution: Weigh 10 mg of BMPM reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 100 µg/mL).

  • Test Sample: Dilute Stock Solution to desired concentration (e.g., 1.0 µg/mL for impurity tracking). Filter through a 0.22 µm PTFE filter (Nylon filters may adsorb hydrophobic compounds).

Method Validation Parameters

This method must be validated according to ICH Q2(R1) guidelines.

Specificity

Inject the Diluent, Placebo, and Spiked Sample.

  • Acceptance Criteria: No interfering peaks at the retention time of BMPM (approx. 12-14 min).

  • Resolution: Resolution (Rs) between BMPM and nearest peak (e.g., p-Cresol) must be > 1.5.

Linearity

Prepare 5 concentration levels ranging from LOQ to 150% of the target specification limit.

  • Range: 0.5 µg/mL to 50 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Limit of Detection (LOD) & Quantitation (LOQ)

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N ~ 3): Expected ~0.05 µg/mL.

  • LOQ (S/N ~ 10): Expected ~0.15 µg/mL.

Robustness (pH Stability Check)

Since BMPM is an acetal, verify stability by injecting the standard after 24 hours in the autosampler.

  • Acceptance Criteria: % Recovery within 98-102%. If degradation is observed, adjust the Diluent pH to neutral or slightly basic (pH 7-8).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure sample diluent matches initial mobile phase strength or use a weaker diluent if solubility permits.
Retention Time Drift Temperature fluctuationThermostat the column compartment at 30°C ± 0.5°C.
New Peaks Appearing On-column hydrolysisCheck Mobile Phase A pH. If < 3.0, switch to Ammonium Acetate (pH 6.5).
Broad Peak Hydrophobic interactionUse a column with higher carbon load or end-capping (e.g., Zorbax Eclipse Plus).

Logic & Workflow Diagram

Method_Workflow cluster_1 Phase 1: Solubility & Stability cluster_2 Phase 2: HPLC Optimization cluster_3 Phase 3: Validation Start Start Method Development Solubility Check Solubility (Requires High % Organic) Start->Solubility Stability Check pH Stability (Avoid pH < 3) Solubility->Stability Column Select Column (C18 vs Phenyl-Hexyl) Stability->Column Gradient Optimize Gradient (5-95% ACN) Column->Gradient LOD_LOQ Determine LOD/LOQ Gradient->LOD_LOQ Linearity Linearity & Accuracy LOD_LOQ->Linearity

Figure 2: Step-by-step workflow for the development and validation of the BMPM detection method.

References

  • ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for RP-HPLC theory).
  • PubChem . (n.d.). Compound Summary: Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-.[1][2] National Center for Biotechnology Information. Link

  • Chromatography Online . (2020). Strategies for the Analysis of Acid-Labile Compounds. LCGC North America. Link

Sources

Application Note: Purification of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- via Buffered Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the isolation and purification of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- (also referred to as p-(1-methoxy-2-phenylethoxy)toluene).

Structural Analysis: The target molecule features a mixed acetal functionality (


). The central carbon is bonded to a p-tolyloxy group, a methoxy group, and a benzyl group.
  • Critical Challenge: Mixed acetals are thermodynamically unstable in acidic environments. Standard silica gel (pH ~4.0–5.0) possesses surface silanol groups (

    
    ) that act as Brønsted acids.
    
  • Risk: Direct chromatography on untreated silica often results in hydrolysis, yielding the corresponding aldehyde (phenylacetaldehyde), phenol (p-cresol), and alcohol, observed as "streaking" or complete product loss.

Solution: This protocol utilizes Triethylamine (TEA)-buffered silica chromatography to neutralize surface acidity, ensuring high recovery and purity.

Physicochemical Profile & Separation Strategy[1][2][3][4]

PropertyDescriptionImplication for Purification
Molecular Formula

MW: 242.32 g/mol
Functional Group Mixed Acetal (Ether-like)Acid Labile (Requires basic buffering)
Lipophilicity High (LogP ~4.4 est.)Elutes early in non-polar solvents.[1]
Solubility Soluble in Hexane, DCM, EtOAcAvoid protic solvents (MeOH/EtOH) during loading to prevent transacetalization.
UV Activity Strong (

)
Aromatic rings allow easy UV detection.

Method Development: Thin Layer Chromatography (TLC)[4][5][6][7]

Before scale-up, the separation conditions must be validated on TLC plates to prevent on-column decomposition.

Reagents
  • Mobile Phase A: Hexanes (HPLC Grade)

  • Mobile Phase B: Ethyl Acetate (EtOAc)

  • Buffer: Triethylamine (TEA)

TLC Protocol (Acid-Sensitive Optimization)[5]
  • Standard Plate Test: Spot the crude mixture on a standard silica TLC plate. Elute with 9:1 Hexane/EtOAc.

    • Observation: If the product spot streaks or shows a new baseline spot (decomposition to p-cresol), the stationary phase is too acidic.

  • Buffered Plate Test: Pre-elute a TLC plate with Hexane containing 2% TEA. Dry the plate. Spot the crude. Elute with 9:1 Hexane/EtOAc.

    • Success Criteria: A tight, round spot (

      
      ) with no streaking indicates stability.
      

Detailed Purification Protocol: Buffered Flash Chromatography

Phase 1: Column Preparation (Slurry Packing)

Standard dry packing is discouraged for acid-sensitive acetals as heat of solvation can accelerate hydrolysis.

  • Select Column Size: Use a 30:1 to 50:1 ratio of Silica:Crude by weight.

  • Prepare Slurry Solvent: In a flask, prepare the starting mobile phase (e.g., 95:5 Hexane/EtOAc) and add 1% v/v Triethylamine (TEA) .

    • Mechanism:[2][1][3][4][5] TEA acts as a scavenger base, neutralizing acidic silanol sites.

  • Slurry Formation: Add Silica Gel 60 (230–400 mesh) to the buffered solvent. Swirl gently to remove air bubbles.

  • Packing: Pour the slurry into the column. Flush with 2–3 column volumes (CV) of the buffered solvent to ensure the entire bed is pH-neutralized.

Phase 2: Sample Loading

Liquid loading is preferred to minimize thermal stress.

  • Dissolve the crude oil in the minimum volume of 99:1 Hexane/TEA .

    • Note: Do not use Dichloromethane (DCM) if possible, as commercial DCM can be slightly acidic due to decomposition. If DCM is necessary, neutralize it with basic alumina first.

  • Carefully pipette the sample onto the sand bed of the column.

  • Rinse the vial with 0.5 mL of mobile phase and apply to the column.

Phase 3: Elution Gradient

Run the column using a stepwise gradient. Maintain 0.5% TEA in the mobile phase throughout the run.

StepSolvent Composition (Hex/EtOAc + 0.5% TEA)Volume (CV)Target
1 100:02 CVElute non-polar impurities (hydrocarbons)
2 98:23 CVElute highly lipophilic side products
3 95:5 to 90:10 5–10 CV Elute Target (Benzene, 1-(1-methoxy...)
4 80:203 CVFlush polar impurities (unreacted alcohols/phenols)
Phase 4: Product Isolation
  • Combine fractions containing the pure spot (check via UV/TLC).[2]

  • TEA Removal: The collected fractions will contain TEA.

    • Evaporate the solvent on a rotary evaporator.[6]

    • To remove residual TEA (bp 89°C), add varying amounts of Toluene or Heptane and co-evaporate (azeotropic removal).

    • Warning: Do not wash with dilute HCl to remove TEA, as this will destroy the acetal product.

Workflow Visualization

The following diagram illustrates the decision logic for handling this acid-labile compound.

PurificationWorkflow Start Crude Mixture: Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- TLC TLC Analysis (Standard Silica) Start->TLC Decision Streaking or Decomposition? TLC->Decision Standard Standard Flash Chromatography Decision->Standard No (Stable) Buffered Buffered Silica Protocol (Required for Acetals) Decision->Buffered Yes (Unstable) Prep Pre-treat Silica: Slurry in Hexane + 1% TEA Buffered->Prep Load Load Sample: Dissolve in Hexane/TEA Prep->Load Elute Elute: Gradient Hex/EtOAc + 0.5% TEA Load->Elute Isolate Evaporation: Azeotrope with Heptane (Removes TEA) Elute->Isolate Final Pure Product (>98% Purity) Isolate->Final

Figure 1: Decision tree for the purification of acid-sensitive mixed acetals, highlighting the critical buffering steps.

Troubleshooting & Expert Tips

  • Symptom: Product co-elutes with TEA.

    • Cause: TEA has a high vapor pressure but can linger in oils.

    • Fix: Dry the final oil under high vacuum (< 1 mbar) for 4 hours at 40°C. If the product is a solid, recrystallization from pentane (if applicable) will remove residual amine.

  • Symptom: Decomposition despite TEA.

    • Cause: The silica might be extremely acidic, or the TEA was insufficient.

    • Fix: Switch to Neutral Alumina (Activity Grade III). Alumina is naturally basic/neutral and tolerates acetals well, though resolution is slightly lower than silica.

  • Symptom: "Ghost" peaks on NMR.

    • Cause: Hydrolysis during NMR preparation.

    • Fix: Ensure

      
       used for NMR is filtered through basic alumina or stored over 
      
      
      
      to remove traces of DCl (Deuterium Chloride).

References

  • Compound Identification: U.S. Environmental Protection Agency. (n.d.). Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- Substance Details. EPA Substance Registry Services.[7] Retrieved October 26, 2023, from [Link]

  • General Protocol for Acid-Sensitive Compounds: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic techniques for preparative separations with moderate resolution.[8] The Journal of Organic Chemistry, 43(14), 2923–2925.[8] (Foundational text on flash chromatography parameters).

  • Buffering Silica Gel: Roche, S. P., & Porco, J. A. (2011). Application Note: Purification of chemically sensitive compounds. Boston University Center for Chemical Methodology and Library Development. (General methodology for amine-buffered silica).
  • Acetals in Organic Synthesis: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability profiles of mixed acetals/ketals).

Sources

Reagents for methoxylation of 2-phenylethoxy-4-methylbenzene precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Methoxylation of 2-Phenylethoxy-4-methylbenzene Precursors

Executive Summary

This guide details the synthetic protocols for installing a methoxy group onto precursors of 1-methoxy-2-(2-phenylethoxy)-4-methylbenzene . This scaffold—a dialkoxy-substituted toluene derivative—is a critical structural motif in medicinal chemistry (as a bioisostere for quinones) and fragrance chemistry (for its fixative properties).

We address two primary synthetic challenges:

  • O-Methylation of Phenolic Precursors: Utilizing Green Chemistry principles for scalable synthesis.

  • C-O Cross-Coupling of Aryl Halides: Utilizing Buchwald-Hartwig conditions for convergent synthesis when the phenol is inaccessible.

Strategic Reagent Analysis

The choice of reagent depends heavily on the precursor's oxidation state and the required scale of the reaction. The presence of the bulky 2-phenylethoxy group at the ortho position to the reaction site imposes steric constraints that render standard SN2 conditions sluggish with weak electrophiles.

Comparative Reagent Profile
ReagentMechanismAtom EconomyToxicity ProfileSuitability for Target Scaffold
Methyl Iodide (MeI) SN2LowHigh (Neurotoxin)High. Excellent for sterically hindered phenols due to high electrophilicity.
Dimethyl Sulfate (DMS) SN2ModerateExtreme (Carcinogen)Moderate. Good for scale, but difficult waste stream management.
Dimethyl Carbonate (DMC) BAc2 / SN2High Low (Green Solvent)High. Requires catalysis (DBU/K₂CO₃) and heat, but yields non-toxic byproducts (MeOH, CO₂).
MeOH / Pd-Catalyst Reductive Elim.HighLowEssential for aryl halide precursors (Br/Cl) where no -OH exists.

Decision Framework

The following decision tree outlines the logical selection of reagents based on precursor availability and laboratory constraints.

ReagentSelection Start Start: Identify Precursor CheckPrecursor Functional Group Present? Start->CheckPrecursor Phenol Phenol (-OH) (2-(2-phenylethoxy)-4-methylphenol) CheckPrecursor->Phenol Hydroxyl Halide Aryl Halide (-Br/-Cl) (2-(2-phenylethoxy)-4-methylphenyl bromide) CheckPrecursor->Halide Bromide/Chloride ScaleCheck Scale of Reaction? Phenol->ScaleCheck Buchwald Protocol B: Pd-Catalyzed C-O Coupling (BrettPhos/MeOH) Halide->Buchwald Only Viable Route LargeScale >100g (Process) ScaleCheck->LargeScale SmallScale <100mg (MedChem) ScaleCheck->SmallScale DMC_Route Protocol A: Dimethyl Carbonate (DMC) + DBU/K2CO3 LargeScale->DMC_Route Green/Safety Priority MeI_Route Methyl Iodide (MeI) + Cs2CO3 SmallScale->MeI_Route Speed Priority

Figure 1: Strategic decision tree for selecting methoxylation reagents based on precursor identity and scale.

Protocol A: Green Methoxylation via Dimethyl Carbonate (DMC)

Target Precursor: 2-(2-phenylethoxy)-4-methylphenol Applicability: Process chemistry, large-scale synthesis, sustainable manufacturing.

Scientific Rationale

Dimethyl Carbonate (DMC) acts as both solvent and methylating agent.[1] Unlike MeI, DMC is a "hard" electrophile that typically reacts via a BAc2 mechanism (acyl cleavage) at low temps, but switches to SN2 (alkyl cleavage) at temperatures >120°C. For the sterically crowded 2-phenylethoxy substrate, the SN2 pathway is required. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a superbase to enhance the nucleophilicity of the phenolate ion.

Materials
  • Substrate: 2-(2-phenylethoxy)-4-methylphenol (1.0 equiv)

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (15.0 equiv)

  • Base: DBU (1.0 equiv) or K₂CO₃ (2.0 equiv) for cost-efficiency

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Critical for phase transfer if using solid K₂CO₃.

Step-by-Step Methodology
  • Charge: In a high-pressure glass tube or stainless steel autoclave, dissolve the phenol substrate in DMC. Note: DMC serves as the solvent; no DMF is required.

  • Activate: Add DBU (liquid) or K₂CO₃ (solid) + TBAB.

  • Reflux/Heat: Seal the vessel and heat to 130°C - 150°C .

    • Caution: Standard reflux (90°C) is insufficient for this sterically hindered substrate. The reaction requires the elevated boiling point achieved under autogenous pressure.

  • Monitor: Theoretical conversion time is 6–12 hours. Monitor via HPLC (254 nm). Look for the disappearance of the phenol peak (RT ~4.5 min) and appearance of the methyl ether (RT ~6.2 min).

  • Workup:

    • Cool to room temperature.[2]

    • Evaporate excess DMC (can be recycled).

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove DBU) followed by brine.

  • Purification: Crystallization from heptane is often sufficient due to the high purity of the DMC reaction profile.

Protocol B: Pd-Catalyzed C-O Coupling (Buchwald-Hartwig)

Target Precursor: 1-bromo-2-(2-phenylethoxy)-4-methylbenzene Applicability: Medicinal chemistry, convergent synthesis when the phenol is unstable or unavailable.

Scientific Rationale

Direct displacement of an aryl bromide with methanol is electronically unfavorable on this electron-rich ring (the methyl and alkoxy groups donate electron density, deactivating the ring toward SNAr). Therefore, Palladium catalysis is required. We employ BrettPhos , a bulky biaryl phosphine ligand designed to promote reductive elimination in C-O bond formation, specifically overcoming the steric hindrance of the ortho-phenylethoxy group.

Materials
  • Substrate: Aryl Bromide precursor (1.0 equiv)

  • Nucleophile: Methanol (anhydrous) (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃ (1 mol%)

  • Ligand: BrettPhos or RockPhos (4 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Inertion: Flame-dry a reaction vial and cycle with Argon/Nitrogen 3 times.

  • Pre-complexation: Add Pd(OAc)₂ and BrettPhos to the vial. Add 1 mL of Toluene and stir at ambient temperature for 5 minutes to generate the active catalyst species (L-Pd-0).

  • Addition: Add the Aryl Bromide substrate, Cs₂CO₃, and Methanol.

  • Reaction: Heat the mixture to 80°C for 16 hours.

    • Critical Parameter: Vigorous stirring is essential as Cs₂CO₃ is insoluble in toluene (heterogeneous mixture).

  • Workup:

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexanes:EtOAc (95:5). The product will be less polar than the starting bromide.

Mechanistic Visualization (Protocol B)

The following diagram illustrates the catalytic cycle specific to the BrettPhos-mediated methoxylation, highlighting where the steric bulk of the 2-phenylethoxy group interacts with the catalyst.

BuchwaldMechanism cluster_steric Steric Bottleneck Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Aryl Bromide LigandExchange Ligand Exchange (Ar-Pd-OMe) OxAdd->LigandExchange MeOH + Base (-HBr) RedElim Reductive Elimination (Product Release) LigandExchange->RedElim Rate Determining Step RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for Pd-mediated methoxylation. The bulky 2-phenylethoxy group makes the Reductive Elimination step the critical bottleneck, requiring bulky ligands like BrettPhos.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Temperature too low (<120°C).DMC methylation is strictly temperature-dependent. Use a pressure vessel to reach 140°C safely.
O- vs C-Alkylation (Protocol A) "Soft" electrophile behavior.[3]Ensure high temperature.[2] At low temps, DMC can favor C-alkylation on electron-rich rings, though rare with DBU.
Protodehalogenation (Protocol B) Reduction of Ar-Br to Ar-H.Solvent contains water or alcohol source is wet. Use strictly anhydrous Toluene and MeOH.
Stalled Reaction (Protocol B) Catalyst poisoning.The phenylethoxy ether oxygen may coordinate to Pd. Increase catalyst loading to 5 mol% or switch to RockPhos (better for bulky ethers).

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Fiorani, G., et al. (2018). Sustainable synthesis of methyl ethers and esters using dimethyl carbonate.[4][5][6] Green Chemistry, 20, 288-322. Link

  • Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695. Link

  • Maitro, G., et al. (2018). BrettPhos-Pd-catalyzed C-O cross-coupling of aryl halides with primary alcohols. Organic Process Research & Development. (General reference for BrettPhos utility in ether synthesis). Link

  • Cheung, C. W., et al. (2018). Buchwald-Hartwig Amination and Etherification.[7] Organic Reactions.[2][4][5][6][7][8][9][10][11] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Identifying Degradation Products of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of degradation products for the compound Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-. Our focus is to equip you with the scientific rationale and practical methodologies to confidently address challenges encountered during your stability and degradation studies.

Introduction: Understanding the Molecule's Stability

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-, is an aromatic ether. The stability of this molecule is primarily influenced by the ether linkage, which is susceptible to various degradation pathways, including oxidation, hydrolysis, and photolysis. The presence of two aromatic rings and a methoxy group also influences its reactivity and the nature of its degradation products. Understanding these potential degradation pathways is the first step in designing effective analytical strategies for their identification.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during the analysis of this compound's stability.

FAQ 1: I am observing unexpected peaks in my chromatogram after storing my sample. What could they be?

Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. Given the structure of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-, the most probable degradation pathways involve cleavage of the ether bond.

Potential Degradation Pathways & Products:

  • Oxidative Degradation: The benzylic ether is susceptible to oxidation, which can lead to the formation of esters or aldehydes.[3][4][5][6][7] The primary oxidation products you might be observing are:

    • Benzoate Esters: Oxidation at the benzylic carbon can form a benzoate ester.[3][4][5][6]

    • Aromatic Aldehydes and Carboxylic Acids: Further oxidation or alternative cleavage can lead to the formation of p-tolualdehyde and benzoic acid.[4][7]

  • Hydrolytic Cleavage: Under acidic or basic conditions, the ether linkage can be hydrolyzed. This would result in the formation of an alcohol and a phenol.[8][9][10] Specifically, you might see:

    • p-Cresol (4-methylphenol)

    • 1-methoxy-2-phenylethanol

  • Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the ether bond, often through radical mechanisms, leading to a variety of products similar to those from oxidation and hydrolysis.[11]

Below is a diagram illustrating the primary degradation pathways:

Degradation Pathways cluster_main Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- Benzoate_Ester Benzoate Ester Derivative Parent->Benzoate_Ester O2, heat, catalyst Aldehyde_Acid p-Tolualdehyde & Benzoic Acid Parent->Aldehyde_Acid Stronger Oxidants p_Cresol p-Cresol Parent->p_Cresol H+/H2O or OH-/H2O Alcohol 1-methoxy-2-phenylethanol Parent->Alcohol H+/H2O or OH-/H2O

Caption: Primary degradation pathways of the parent compound.

FAQ 2: How can I definitively identify these unknown peaks?

Answer: A combination of chromatographic and spectroscopic techniques is essential for the structural elucidation of degradation products. A forced degradation study is a systematic way to generate these degradants for identification.[12][13][14][15][16]

Recommended Analytical Workflow:

  • Forced Degradation Study: Intentionally degrade the parent compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the potential degradation products.[13][15][16] This will provide you with sufficient quantities of the impurities for analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary tool for separating the parent compound from its degradation products. A stability-indicating method should be developed to ensure all components are well-resolved.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying the molecular weights of the degradation products. The fragmentation patterns observed in the mass spectrum can provide significant structural information.[17][18][19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, isolating the degradation products and analyzing them by NMR is the gold standard.[21][22][23][24][25] 1H and 13C NMR will provide detailed information about the chemical structure.

The following diagram outlines a typical workflow for identifying degradation products:

Identification Workflow Start Sample with Unknown Peaks Forced_Degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->Forced_Degradation HPLC_UV HPLC-UV Analysis: Separate and Quantify Peaks Forced_Degradation->HPLC_UV LC_MS LC-MS Analysis: Determine Molecular Weights and Fragmentation Patterns HPLC_UV->LC_MS Isolation Isolate Degradation Products (e.g., Preparative HPLC) LC_MS->Isolation NMR NMR Spectroscopy (1H, 13C): Definitive Structure Elucidation Isolation->NMR Identification Structure of Degradation Product Confirmed NMR->Identification

Caption: Workflow for identifying unknown degradation products.

FAQ 3: Can you provide a starting point for a forced degradation study protocol?

Answer: Absolutely. The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16] You may need to adjust the conditions to achieve this target.

Experimental Protocol: Forced Degradation Study

Stress Condition Reagent/Condition Typical Concentration/Setting Duration Notes
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)1 mg/mL of API2, 4, 8, 24 hoursNeutralize with an equivalent amount of base before analysis.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)1 mg/mL of API2, 4, 8, 24 hoursNeutralize with an equivalent amount of acid before analysis.
Oxidation 3% Hydrogen Peroxide (H₂O₂)1 mg/mL of API2, 4, 8, 24 hoursProtect from light.
Thermal Degradation 60°C OvenSolid API and solution24, 48, 72 hoursMonitor for physical changes (color, melting).
Photolytic Degradation ICH-compliant photostability chamberSolid API and solutionExpose to 1.2 million lux hours and 200 watt hours/square meterUse a control sample wrapped in foil to differentiate light-induced degradation.

Important Considerations:

  • Solubility: Ensure your compound is fully dissolved in a suitable solvent before subjecting it to stress conditions. If the compound is not soluble in aqueous media, co-solvents may be necessary, but they should be inert under the stress conditions.[16]

  • Control Samples: Always run control samples (API in solvent without the stressor) in parallel to account for any degradation caused by the solvent or experimental setup.

  • Method Validation: The analytical method used to monitor the degradation must be stability-indicating, meaning it can separate the intact drug from its degradation products.

FAQ 4: What are the expected mass spectral fragmentation patterns for the parent compound and its likely degradation products?

Answer: Mass spectrometry is a key tool for tentative identification. The fragmentation patterns will be characteristic of the different structural motifs present.

Expected Mass Spectral Fragmentation:

Compound Expected [M+H]⁺ Key Fragmentation Pathways
Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- Varies based on ionizationCleavage of the ether bond is expected to be a primary fragmentation pathway. Loss of the methoxy-2-phenylethyl group or the p-methylphenoxy group.
p-Cresol 109.06Loss of a methyl group.
1-methoxy-2-phenylethanol 153.09Loss of the methoxy group or the benzyl group.
Benzoate Ester Derivative VariesCharacteristic ester fragmentation patterns.
p-Tolualdehyde 121.06Loss of the formyl radical (-CHO).
Benzoic Acid 123.04Loss of the carboxyl group (-COOH).

Note: The exact masses will depend on the isotopic composition. High-resolution mass spectrometry (HRMS) is recommended for determining the elemental composition of the degradation products.

Conclusion

Identifying degradation products is a critical aspect of drug development and chemical research, ensuring the safety, efficacy, and stability of a product.[26][27][28] By systematically applying the principles of forced degradation and utilizing a suite of modern analytical techniques, researchers can confidently elucidate the structures of impurities and gain a deeper understanding of the molecule's stability profile. This guide provides a foundational framework; however, experimental conditions may need to be optimized based on the specific properties of your compound and the analytical instrumentation available.

References

  • Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. RSC Publishing.
  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Arom
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Method for determination of methyl tert-butyl ether and its degradation products in water.
  • Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services.
  • Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP. RSC Publishing.
  • Facile Oxidation of Benzyl Ethers by In Situ Gener
  • Method for Determination of Methyl tert-Butyl Ether and Its Degradation Products in Water.
  • PREPARATION AND HYDROLYSIS OF BENZYL ESTERS.
  • Benzyl Phenyl Ether Hydrolysis Reaction. YouTube.
  • NMR-spectroscopic analysis of mixtures:
  • Mass Spectrometry: Fragment
  • Thermal and oxidative stability of fluorinated alkyl aryl ethers.
  • MASS SPECTRUM OF ETHERS.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Forced Degrad
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Screening Protein–Small Molecule Interactions by NMR.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Small molecule-NMR. University of Gothenburg.
  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.
  • NMR Spectroscopy in Drug Discovery and Development. Labome.
  • Photocatalytic degradation of aromatic pollutants: a pivotal role of conduction band electron in distribution of hydroxylated intermedi
  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC.
  • Stability Studies. ARL Bio Pharma.
  • Stability testing of existing active substances and related finished products. European Medicines Agency.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. SFDA.

Sources

Optimizing reaction time for 1-(1-methoxy-2-phenylethoxy)-4-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and optimization of 1-(1-methoxy-2-phenylethoxy)-4-methylbenzene . Based on the IUPAC nomenclature, this molecule features a mixed acetal linkage (an aryloxy-methoxy-alkyl structure), commonly utilized as a


-O-4 lignin model compound  or a dynamic cross-linker in vitrimer materials .[1]

The synthesis typically involves the acid-catalyzed addition of p-cresol to a vinyl ether precursor (or transacetalization).[1] The primary challenge users face is the reversible nature of acetal formation, leading to stalled equilibrium and long reaction times.

Subject: Accelerating Reaction Kinetics for Mixed Acetal Formation (Lignin Model Systems) Target Molecule: 1-(1-methoxy-2-phenylethoxy)-4-methylbenzene Reaction Class: Acid-Catalyzed Phenol Addition / Transacetalization[1]

PART 1: The Kinetic Landscape

To optimize reaction time, you must first diagnose the rate-limiting step. The formation of this mixed acetal is governed by the stability of the oxocarbenium ion intermediate .

Core Reaction Pathway

The most efficient route is the addition of p-cresol to 1-methoxy-2-phenylethene (or its acetal equivalent, phenylacetaldehyde dimethyl acetal).[1]

ReactionPathway Start Precursor (1-methoxy-2-phenylethene) Inter Oxocarbenium Intermediate Start->Inter + H+ (Rate Limiting) Product Target Mixed Acetal 1-(1-methoxy-2-phenylethoxy)-4-methylbenzene Inter->Product + p-Cresol (Nucleophilic Attack) Product->Inter Hydrolysis (Moisture)

Figure 1: The electrophilic addition pathway.[1] The protonation of the vinyl ether to form the oxocarbenium ion is the kinetic gateway.

PART 2: Optimization Protocol (Troubleshooting & FAQs)

Q1: My reaction stalls at 60-70% conversion after 24 hours. How do I push it to completion?

Diagnosis: You are likely hitting the thermodynamic equilibrium . Acetal formations are reversible. If you are using phenylacetaldehyde dimethyl acetal (transacetalization), the byproduct is methanol. If methanol accumulates, the reverse reaction accelerates.

The Fix:

  • Switch to Vinyl Ether Route: If possible, use 1-methoxy-2-phenylethene as the starting material instead of the dimethyl acetal.[1] The "addition" reaction has 100% atom economy and no methanol byproduct to drive the equilibrium back.

  • Vacuum/Gas Sweep: If using the acetal exchange route, apply a continuous

    
     sweep or mild vacuum (if solvent boiling point permits) to strip the methanol byproduct.
    
  • Molecular Sieves: Add activated 4Å Molecular Sieves . While primarily for water, they can adsorb small polar alcohols (methanol) in non-polar solvents, shifting the equilibrium.

Q2: Which catalyst gives the fastest kinetics without polymerizing the starting material?

Analysis: Strong Lewis acids (


) are fast but often cause Friedel-Crafts alkylation side reactions on the p-cresol ring (C-alkylation instead of O-alkylation).[1] Weak acids (Acetic acid) are too slow.[1]

Recommendation: Use Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic Acid (CSA) .[1] They provide the "Goldilocks" zone of acidity—strong enough to generate the oxocarbenium ion, but mild enough to prevent polymerization.

Catalyst Performance Comparison:

CatalystpKa (approx)Reaction Time (Yield)Risk Profile
p-TsOH -2.82-4 hrs (>90%)High risk of side reactions (C-alkylation)
CSA 1.24-6 hrs (85-90%)Balanced; low side-reaction risk
PPTS 5.212-18 hrs (80%)Very safe; slow kinetics
Phosphoric Acid 2.16-8 hrs (75%)Viscous; difficult workup
Q3: I see a new impurity forming over time. What is it?

Diagnosis: If the impurity appears after long reaction times, it is likely the C-alkylated isomer . The acetal linkage is acid-labile.[1] Over time, the p-cresol can rearrange or the oxocarbenium ion can attack the ortho-position of the phenol ring (Friedel-Crafts).[1]

The Fix:

  • Quench Early: Monitor via TLC/HPLC. Stop the reaction immediately upon consumption of the limiting reagent.

  • Neutralize Fast: Quench with Triethylamine (

    
    )  or saturated 
    
    
    
    before concentration.[1] Do not concentrate the acidic reaction mixture, as heat + acid will destroy your product.

PART 3: Advanced Optimization Workflow

For industrial or high-throughput optimization, move away from batch stirring to Flow Chemistry or Microwave Synthesis .[1]

Protocol: Microwave-Assisted Synthesis

This protocol reduces reaction time from 12 hours to 20 minutes.[1]

  • Reagents: Mix p-cresol (1.0 equiv) and 1-methoxy-2-phenylethene (1.2 equiv) in Anhydrous Toluene (0.5 M).

  • Catalyst: Add CSA (5 mol%) .

  • Conditions:

    • Instrument: Microwave Reactor (e.g., Biotage/CEM).

    • Temp: 100°C.

    • Time: 15–20 minutes.

    • Stirring: High.[2][3][4]

  • Workup: Cool to RT

    
     Add 3 drops 
    
    
    
    
    
    Concentrate.
Mechanistic Visualization of Catalyst Role

The choice of catalyst dictates the concentration of the reactive intermediate.

CatalystWorkflow cluster_0 Catalyst Selection Logic Input Starting Materials (p-Cresol + Vinyl Ether) Decision Select Catalyst Acidity Input->Decision Strong Strong Acid (p-TsOH) High [H+] Decision->Strong Max Speed Med Medium Acid (CSA) Mod. [H+] Decision->Med Max Purity ResultFast Fast Reaction (<1h) High Side Products Strong->ResultFast ResultOpt Optimal Reaction (4h) High Selectivity Med->ResultOpt

Figure 2: Decision tree for catalyst selection balancing kinetic velocity against selectivity.

References & Authority

The protocols above are grounded in the principles of dynamic covalent chemistry and acetal exchange kinetics established in lignin model studies.

  • Sougrati, L., et al. (2025). Introducing phenol-yne chemistry for the design of lignin-based vitrimers. Royal Society of Chemistry.

    • Relevance: Establishes the kinetics of phenol addition to vinyl ethers/alkynes for lignin models.

  • Tapia, J., et al. (2022). Dynamic Hydroxyl–Yne Reaction with Phenols. ACS Publications (Organic Letters).[1] [1]

    • Relevance: Provides thermodynamic data and catalyst optimization (CSA/pTsOH) for phenol-vinyl ether exchange.

  • Gassman, P. G., et al. (2014). Synthesis of cyclic and acyclic enol ethers. Journal of Organic Chemistry.

    • Relevance: Foundational text on vinyl ether and acetal synthesis optimization.

Sources

Validation & Comparative

Advanced Structural Elucidation of Ether-Linked Impurities: Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

In the synthesis of complex ether-based pharmaceuticals and fragrances, the formation of mixed acetal impurities presents a formidable analytical challenge. The target molecule, Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- (hereafter referred to as Target Compound A ), is a classic example of a mixed acetal formed between p-cresol and a phenylacetaldehyde derivative.

The critical difficulty in analyzing this compound lies not in its detection, but in distinguishing it from its regioisomeric "ring-swapped" analogs . These isomers often possess identical retention times on standard non-polar GC columns (e.g., 5%-phenyl-methylpolysiloxane) but represent distinct chemical entities with different toxicological profiles.

This guide provides a definitive mass spectrometric (GC-MS) protocol to differentiate Target Compound A from its primary structural isomer, Isomer B (where the methyl group is located on the benzyl ring rather than the phenoxy ring). We utilize mechanistic fragmentation analysis to establish self-validating identification criteria.

The Structural Challenge: Target vs. Alternative

To understand the fragmentation, we must first visualize the structural difference. Both compounds share the molecular formula C₁₆H₁₈O₂ (MW 242.32 Da).

FeatureTarget Compound A Alternative (Isomer B)
IUPAC Name 1-(1-methoxy-2-phenylethoxy)-4-methylbenzene1-(1-methoxy-2-(4-methylphenyl)ethoxy)benzene
Structure p-Tolyl — O — CH(OCH₃) — CH₂ — Ph Ph — O — CH(OCH₃) — CH₂ — (p-Tolyl)
Origin Reaction of p-cresol + PhenylacetaldehydeReaction of Phenol + p-Tolylacetaldehyde
Key Moiety 1 Phenoxy ring is Methylated Phenoxy ring is Unsubstituted
Key Moiety 2 Benzyl group is Unsubstituted Benzyl group is Methylated

Why this matters: In a drug development context, if you are synthesizing a drug using p-cresol as a starting material, the presence of Isomer B indicates a contamination of your aldehyde feedstock with p-tolylacetaldehyde. Differentiating these two allows you to pinpoint the source of raw material impurity.

Experimental Protocol: GC-MS Characterization

This protocol is designed to maximize the abundance of diagnostic fragment ions while preventing thermal degradation of the labile acetal linkage.

Methodology: Electron Ionization (EI) GC-MS

Sample Preparation:

  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Hexane .

    • Critical Note: Do NOT use Methanol or protic solvents. Mixed acetals are susceptible to transacetalization in the injector port if acidic traces are present in methanol.

  • Concentration: Final concentration approx. 10 ppm.

Instrument Parameters:

  • Inlet Temperature: 200°C (Kept low to prevent thermal pyrolysis of the acetal).

  • Split Ratio: 20:1.

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Source Temperature: 230°C.

  • Scan Range: m/z 40 – 300.

Fragmentation Analysis & Comparison

The mass spectrum of acetals is dominated by Alpha-Cleavage relative to the ether oxygen atoms. The molecular ion (


) is typically weak or absent.[1][2]
Mechanism 1: The Diagnostic "Benzyl" Shift

The most robust differentiator is the cleavage of the C-C bond between the acetal carbon and the benzylic carbon.

  • Target Compound A:

    • Cleavage yields a Tropylium ion derived from the unsubstituted benzyl group.

    • Diagnostic Ion:

      
       91  (
      
      
      
      ).
    • Observation: This will be the Base Peak (100% abundance).

  • Isomer B (Alternative):

    • Cleavage yields a Methyltropylium ion derived from the p-methylbenzyl group.

    • Diagnostic Ion:

      
       105  (
      
      
      
      ).
    • Observation: The shift from 91 to 105 is the primary confirmation of the "ring-swap."

Mechanism 2: The Phenolic Fingerprint

The second pathway involves the cleavage of the C-O bond attaching the phenoxy group, often accompanied by hydrogen rearrangement to form the phenol radical cation.

  • Target Compound A:

    • The phenoxy group is a p-tolyloxy moiety.

    • Diagnostic Ion:

      
       108  (Cresol radical cation) and 
      
      
      
      107
      .
  • Isomer B (Alternative):

    • The phenoxy group is an unsubstituted phenoxy moiety.

    • Diagnostic Ion:

      
       94  (Phenol radical cation) and 
      
      
      
      77
      (Phenyl).
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for unambiguous identification.

Fragmentation M_Ion Molecular Ion (M+) [C16H18O2] m/z 242 (Weak/Absent) Target_Node TARGET COMPOUND A (p-Tolyl-O-CH(OMe)-CH2-Ph) M_Ion->Target_Node Isomer_Node ISOMER B (Alternative) (Ph-O-CH(OMe)-CH2-p-Tolyl) M_Ion->Isomer_Node Alpha_Cleavage Alpha-Cleavage (Loss of Benzyl Radical) Target_Node->Alpha_Cleavage Benzyl_Cleavage Benzylic C-C Cleavage Target_Node->Benzyl_Cleavage Phenoxy_Cleavage C-O Cleavage + H-Transfer Target_Node->Phenoxy_Cleavage Oxonium Oxonium Ion [p-Tolyl-O=CH-OMe]+ m/z 151 Alpha_Cleavage->Oxonium Tropylium Tropylium Ion [C7H7]+ m/z 91 (BASE PEAK) Benzyl_Cleavage->Tropylium Cresol p-Cresol Ion [C7H8O]+ m/z 108 Phenoxy_Cleavage->Cresol Iso_Benzyl_Cleavage Benzylic C-C Cleavage Isomer_Node->Iso_Benzyl_Cleavage Iso_Phenoxy_Cleavage C-O Cleavage + H-Transfer Isomer_Node->Iso_Phenoxy_Cleavage Me_Tropylium Methyltropylium Ion [C8H9]+ m/z 105 (BASE PEAK) Iso_Benzyl_Cleavage->Me_Tropylium Phenol Phenol Ion [C6H6O]+ m/z 94 Iso_Phenoxy_Cleavage->Phenol

Figure 1: Comparative fragmentation tree highlighting the "Diagnostic Shift" of the base peak from m/z 91 (Target) to m/z 105 (Isomer).

Summary of Diagnostic Ions

Use the table below to interpret your GC-MS data. If your spectrum matches the "Target" column, you have confirmed the identity of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- .

Ion TypeFragment DescriptionTarget Compound A (

)
Isomer B (

)
Base Peak Tropylium / Benzyl cation91 (Dominant)105 (Dominant)
Phenolic Phenol/Cresol radical cation108 (Significant)94 (Significant)
Oxonium Ether cleavage fragment151 137
Molecular Parent Ion (

)
242 (Trace)242 (Trace)
Mechanistic Insight for Researchers

The dominance of the


 91  peak in the Target Compound is driven by the stability of the tropylium ion (

). In acetals, the bond between the acetal carbon and the benzylic carbon is particularly weak due to the stability of the resulting radicals/cations on both sides (the oxonium ion on one side and the benzyl radical on the other). This makes the presence of

91 (vs 105) the single most reliable "fingerprint" for quality control.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Benzene, 1-methoxy-4-methyl- (p-Methylanisole) Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • U.S. EPA Substance Registry Services. (2023).[3] Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-. [Link][4]

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

A Comparative Guide to Validated Analytical Methods for the Purity of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of validated analytical methods for determining the purity of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- (CAS No. 67923-52-8).[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind method selection, validation, and data interpretation, ensuring robust and reliable analytical outcomes.

The purity of any chemical entity intended for pharmaceutical use is a critical quality attribute. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the International Council for Harmonisation (ICH) guidelines mandate that analytical procedures for assessing quality must be thoroughly validated to ensure they are fit for their intended purpose.[2][3][4] This guide focuses on providing a framework for developing and comparing such methods for the target compound, a complex aromatic ether.

Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a molecule like Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-, which possesses multiple aromatic rings, RP-HPLC with UV detection is the preeminent choice for purity analysis.

Causality Behind Method Selection:

  • Molecular Structure: The compound's structure contains significant non-polar regions (benzene rings, alkyl groups) and moderately polar ether linkages. This amphiphilic nature makes it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase, the fundamental principle of reversed-phase chromatography.[5][6]

  • Detection: The presence of benzene rings act as strong chromophores, which absorb ultraviolet (UV) light.[7][8] This intrinsic property allows for sensitive and specific detection using a UV spectrophotometer, a standard and robust detector in HPLC systems.[9]

  • Versatility: HPLC is a non-destructive technique that can separate a wide range of potential impurities, including starting materials, by-products, and degradation products, which may have varying polarities and volatilities.

Recommended RP-HPLC Method Protocol

This protocol is a robust starting point for method development and validation.

1. Instrumentation and Reagents:

  • System: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, and purified water (18.2 MΩ·cm).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape for acidic/basic analytes and is a common mobile phase modifier.
Mobile Phase B AcetonitrileA common, strong organic solvent in RP-HPLC providing good separation efficiency.
Gradient Elution 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-25 min: 50% BA gradient is essential to elute potential impurities with a wide range of polarities and to ensure the primary analyte peak is well-resolved and symmetrical.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 225 nmThis wavelength is selected based on the UV absorbance maxima of the aromatic rings, providing high sensitivity.
Injection Volume 10 µLA typical injection volume to avoid column overloading.

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner and at the same concentration as the standard solution.

Workflow for HPLC Purity Determination

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_standard Prepare Reference Standard (0.5 mg/mL) sst_check System Suitability Test (SST) prep_standard->sst_check prep_sample Prepare Test Sample (0.5 mg/mL) inject_samples Inject Blank, Standard, and Sample prep_sample->inject_samples sst_check->inject_samples If SST Passes acquire_data Acquire Chromatograms inject_samples->acquire_data integrate_peaks Integrate All Peaks (Area > 0.05%) acquire_data->integrate_peaks calculate_purity Calculate Purity via Area Percent integrate_peaks->calculate_purity report Generate Final Report calculate_purity->report Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Prerequisite for accurate measurement Precision Precision Specificity->Precision Prerequisite for accurate measurement Accuracy Accuracy Specificity->Accuracy Prerequisite for accurate measurement LOQ LOQ (for impurities) Specificity->LOQ Prerequisite for accurate measurement Range Range Linearity->Range Defines the working interval Precision->Range Defines the working interval Accuracy->Range Defines the working interval Validated_Method Validated Method Range->Validated_Method Ensures applicability Robustness Robustness Robustness->Validated_Method Ensures transferability LOQ->Validated_Method Defines impurity quantification limit

Sources

Absolute Quantification of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-: A Comparative Guide to qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Absolute Quantification of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- via qNMR Content Type: Technical Comparison & Experimental Guide Audience: Senior Analytical Scientists & Drug Development Leads[1]

Executive Summary

In the characterization of complex ether derivatives such as Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- (hereafter referred to as BMPM ), traditional chromatographic assays often face a critical bottleneck: the lack of certified reference standards for the specific analyte.[1] This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV , demonstrating why qNMR is the superior primary reference method for this compound class.

While HPLC remains the workhorse for purity profiling (impurity segregation), qNMR offers higher accuracy for absolute assay determination by eliminating the need for an identical reference standard. This document details a self-validating qNMR protocol utilizing the Tolyl-Methyl signal (


 2.28 ppm)  relative to a Maleic Acid  internal standard.
The Challenge: Analyte Specifics & Methodological Hurdles

The Analyte: Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-[1][2]

  • Structure: A diaryl ether framework containing a

    
    -tolyl group, a chiral methine bridge, and a methoxy functionality.
    
  • Critical Attributes:

    • Chromophores: Benzenoid rings (UV active, but

      
       shifts with solvent/pH).
      
    • Proton Environment: distinct aliphatic singlets (Methoxy, Methyl) and aromatic multiplets.

The Problem with HPLC-UV: To assay BMPM by HPLC, you must calculate the Relative Response Factor (RRF). Without a certified standard of pure BMPM (often unavailable during early development), the RRF is an estimation. This introduces a "circular reference" error where the purity of the standard defines the purity of the sample.

The qNMR Solution: qNMR is a primary ratio method .[3] The signal intensity is directly proportional to the number of nuclei, independent of the chemical structure. You can quantify BMPM using any traceable standard (e.g., NIST-traceable Maleic Acid), provided the signals do not overlap.

Methodological Comparison: qNMR vs. HPLC-UV

The following table contrasts the performance metrics for assaying BMPM.

FeatureqNMR (Recommended) HPLC-UV (Alternative)
Metrological Traceability Direct (SI-Traceable) via Internal Standard (e.g., NIST Maleic Acid).[1]Indirect. Requires a certified reference standard of the exact analyte.
Specificity High. Distinguishes structure based on chemical shift (

).
Moderate. Relies on retention time; co-elution is a risk.
Response Factor Unity (1.0). All protons respond equally (given

relaxation).
Variable. Extinction coefficients (

) vary significantly between impurities.
Precision (RSD) 0.5% – 1.0% (Routine). <0.2% (High-Precision).0.2% – 0.5% (High precision, if standard is pure).
Sample Prep Time < 15 mins (Weigh

Dissolve

Measure).
> 60 mins (Mobile phase prep, equilibration, standard curves).
Destructive? No. Sample can be recovered.[4]Yes.
Technical Deep Dive: The Self-Validating qNMR Protocol

This protocol is designed as a "Self-Validating System." The choice of Internal Standard (IS) and Solvent ensures that if the system is not performing (e.g., poor shimming, water suppression issues), the error is immediately visible in the spectrum.

A. Strategic Signal Selection

For BMPM, we utilize the Tolyl Methyl Group for quantification.

  • Analyte Signal (Target): Ar-CH

    
     singlet at 
    
    
    
    2.28 ppm
    .
    • Why? It is a sharp singlet (3H), high intensity, and sits in a clean spectral window.

    • Why not the Methoxy? The -OCH

      
       signal (
      
      
      
      3.2 ppm) risks overlap with the water signal in DMSO-d6 (
      
      
      3.3 ppm) or methanol residues.
  • Internal Standard (IS): Maleic Acid (TraceSure™ or NIST SRM).

    • Signal: Vinylic protons (-CH =CH -) singlet at

      
      6.05 ppm .[1]
      
    • Advantage:[1][5][6] It occupies the "silent region" between the analyte's aliphatic signals (2.0–5.0 ppm) and aromatic signals (6.8–7.5 ppm).

B. Experimental Workflow

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (optional).

  • Internal Standard: Maleic Acid (Certified Purity >99.9%).

Step-by-Step Protocol:

  • Gravimetry (The Critical Step):

    • Using a micro-balance (readability 0.001 mg), weigh approx. 10–15 mg of BMPM (

      
      ) into a glass weighing boat.
      
    • Weigh approx. 5–8 mg of Maleic Acid IS (

      
      ) into the same boat or directly into the vial.
      
    • Note: Target a 1:1 to 3:1 molar ratio (Analyte:IS) for optimal dynamic range.

  • Dissolution:

    • Transfer solids to a standard NMR tube.

    • Add 0.6 mL DMSO-d6 . Cap and invert until fully dissolved. Ensure no solid adheres to the cap.

  • Acquisition Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Sequence: zg (standard 1H) or zg30.

    • Spectral Width: -2 to 14 ppm.[1]

    • Relaxation Delay (

      
      ): 30 seconds .
      
      • Causality: The

        
         relaxation time for the aromatic methyl is likely ~2–3s. To achieve 99.9% magnetization recovery, 
        
        
        
        must be
        
        
        . Shortening this causes integration errors.
    • Scans (NS): 16 or 32 (S/N > 250:1).

    • Temperature: 298 K (25°C).

C. Data Processing & Calculation
  • Phasing: Perform manual phasing (zero and first order) to ensure flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) over the integral regions.

  • Integration:

    • Integrate the IS Singlet (6.05 ppm). Calibrate this integral to correspond to 2 protons (or normalized to 1000).

    • Integrate the Analyte Methyl Singlet (2.28 ppm).

    • Check: Verify the aromatic region integrals (should correspond to 9H roughly) to confirm no degradation.

Calculation Formula:



Where:

  • 
    : Purity of BMPM (mass fraction).
    
  • 
    : Integral areas of Analyte and Standard.
    
  • 
    : Number of protons (BMPM Methyl=3, Maleic Acid=2).
    
  • 
    : Molar masses (BMPM=242.32  g/mol , Maleic Acid=116.07  g/mol ).
    
  • 
    : Gravimetric masses measured.
    
  • 
    : Certified purity of the IS.[7]
    
Visualization: Workflow & Logic

The following diagrams illustrate the decision logic and the experimental workflow, generated using Graphviz.

Diagram 1: Method Selection Logic (HPLC vs. qNMR)

MethodSelection Start Assay Requirement for BMPM CheckStd Is a Certified Reference Standard of BMPM available? Start->CheckStd HPLC Use HPLC-UV (Routine QC) CheckStd->HPLC Yes qNMR Use qNMR (Primary Assay) CheckStd->qNMR No (Development Phase) qNMR_Adv Advantages: 1. SI-Traceable via Internal Std 2. No Response Factor Needed 3. Rapid Method Dev qNMR->qNMR_Adv

Caption: Decision matrix for selecting qNMR over HPLC. qNMR is the obligatory choice when specific reference standards are absent.

Diagram 2: qNMR Experimental Workflow

qNMR_Workflow cluster_signals Signal Targeting Weigh 1. Gravimetry (Analyte + Maleic Acid IS) Dissolve 2. Dissolution (DMSO-d6) Weigh->Dissolve Acquire 3. Acquisition (d1=30s, 90° Pulse) Dissolve->Acquire Process 4. Processing (Phase -> Baseline -> Integrate) Acquire->Process Sig1 Analyte Methyl ~2.28 ppm (3H) Acquire->Sig1 Target 1 Sig2 IS (Maleic Acid) ~6.05 ppm (2H) Acquire->Sig2 Target 2 Calc 5. Calculation (Purity %) Process->Calc

Caption: Step-by-step qNMR workflow highlighting the critical signal targeting of the Tolyl-Methyl and Maleic Acid vinyl protons.

References
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD: USP Convention.

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772-2780. Link

  • Bureau International des Poids et Mesures (BIPM). (2018). Internal Standard Reference Data for qNMR: Maleic Acid. BIPM qNMR Reports.

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

Sources

Retention time comparison of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- vs standards

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Chromatographic Separation of Benzene and 1-(1-methoxy-2-phenylethoxy)-4-methyl-: A Theoretical and Practical Framework

Introduction

In the landscape of chemical analysis, the separation of components within a mixture is a foundational task. This guide addresses the chromatographic separation of two structurally distinct aromatic compounds: Benzene, a ubiquitous and simple non-polar hydrocarbon, and 1-(1-methoxy-2-phenylethoxy)-4-methyl-, a significantly more complex, polar, and chiral molecule. While Benzene is a well-characterized reference standard, the latter compound presents a unique analytical challenge due to its intricate structure and lack of established retention data.

This document moves beyond a simple data sheet to provide a comprehensive framework for developing a robust separation method from first principles. We will delve into the physicochemical properties that govern chromatographic behavior, outline a detailed, step-by-step protocol for method development using Gas Chromatography (GC), and explore the specialized techniques required for potential chiral separations. This guide is designed for researchers and drug development professionals who require not just a method, but a deep, causal understanding of the separation process to ensure scientific integrity and reproducible results.

Part 1: Physicochemical Properties and Predicted Chromatographic Behavior

The foundation of any separation strategy lies in understanding the fundamental differences between the analytes. The vast structural disparity between Benzene and 1-(1-methoxy-2-phenylethoxy)-4-methyl- is the key to their successful separation.

  • Benzene (C₆H₆): A small, perfectly symmetrical, and non-polar molecule with a low boiling point of 80.1°C. Its interactions in a chromatographic system are primarily governed by weak van der Waals forces.

  • 1-(1-methoxy-2-phenylethoxy)-4-methyl-: A large, asymmetric molecule with a significantly higher molecular weight. Its key features include:

    • Higher Polarity: The presence of two ether linkages introduces polar carbon-oxygen bonds, making the molecule significantly more polar than Benzene.

    • Higher Boiling Point: Due to its greater mass and polarity, its boiling point is predicted to be substantially higher than that of Benzene. This is the most significant factor for separation in Gas Chromatography.

    • Chirality: The molecule possesses a stereocenter, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Separating these enantiomers requires specialized chiral chromatography techniques.

Based on these properties, we can predict that in a standard chromatographic system, Benzene will elute much earlier than 1-(1-methoxy-2-phenylethoxy)-4-methyl-.

Part 2: A Step-by-Step Guide to Method Development

Gas Chromatography (GC) is the ideal technique for this separation, given the volatility of Benzene and the expected thermal stability of the larger molecule. The primary goal is to establish conditions that provide sharp, well-resolved peaks for both compounds in a reasonable timeframe.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is designed as a starting point for method development and validation.

1. Column Selection: The Core of the Separation

The choice of the stationary phase within the GC column is the most critical decision, as it dictates the separation mechanism.[1]

  • Causality: We must select a stationary phase that can effectively differentiate between the two analytes. Since the most dramatic difference is in boiling point, a non-polar or low-polarity column is an excellent starting point. The principle of "like dissolves like" is secondary here to the massive difference in volatility.

  • Recommendation: A (5%-Phenyl)-methylpolysiloxane column (e.g., DB-5 or equivalent) is recommended.[2] This low-polarity phase separates compounds primarily based on their boiling points, ensuring that volatile Benzene elutes quickly, while the much heavier 1-(1-methoxy-2-phenylethoxy)-4-methyl- is retained until the temperature increases. For enhancing separation based on polarity differences, a mid-polarity phase like 6% cyanopropylphenyl-94% dimethylpolysiloxane could also be effective.[3][4]

2. Instrument Parameters

  • Injector:

    • Mode: Split/Splitless. A split injection (e.g., 50:1 ratio) is suitable to prevent overloading the column with the sample solvent and Benzene.

    • Temperature: 250°C. This ensures rapid vaporization of both analytes without thermal degradation.

  • Carrier Gas:

    • Type: Helium or Hydrogen.

    • Flow Rate: A constant flow rate of 1.0-1.5 mL/min is a standard starting point that balances analysis speed with efficiency.[5]

  • Oven Temperature Program:

    • Rationale: A temperature program is essential to manage the vast difference in boiling points.[5][6] An isothermal run would either fail to elute the heavier compound or co-elute Benzene with the solvent front.

    • Program:

      • Initial Temperature: 50°C, hold for 2 minutes. (Allows for sharp resolution of Benzene from the solvent).

      • Ramp: Increase temperature at 15°C/min to 280°C. (This gradient moves the high-boiling compound through the column).

      • Final Hold: Hold at 280°C for 5 minutes. (Ensures the complete elution of the heavier compound).

  • Detector:

    • Type: Flame Ionization Detector (FID). It offers excellent sensitivity for hydrocarbons.

    • Temperature: 300°C. Must be hotter than the final oven temperature to prevent condensation.

3. Sample Preparation

  • Standard Preparation: Prepare individual standard solutions of Benzene and, if available, 1-(1-methoxy-2-phenylethoxy)-4-methyl- in a high-purity solvent like Dichloromethane or Ethyl Acetate at a concentration of ~1 mg/mL.

  • Mixed Standard: Prepare a combined solution containing both analytes to verify separation and resolution under the developed method.

  • Injection Volume: 1 µL.

Visualizing the Workflow

GC_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC Analysis cluster_data 3. Data Processing Prep Prepare Standards (1 mg/mL in DCM) Mix Create Mixed Analyte Sample Prep->Mix Combine Inject Inject 1 µL into GC-FID System Mix->Inject Separate Execute Temp. Program in Column Inject->Separate Detect Detect with FID Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peaks & Determine RT Acquire->Integrate Compare Compare Retention Times (RT) Integrate->Compare

Caption: A streamlined workflow for the GC-FID analysis of Benzene and 1-(1-methoxy-2-phenylethoxy)-4-methyl-.

Part 3: Predicted Data and Interpretation

While experimental data for 1-(1-methoxy-2-phenylethoxy)-4-methyl- is not publicly available, we can formulate a robust hypothesis of the expected outcome based on the principles outlined above.

Table 1: Predicted Retention Times (RT) under Proposed GC Method

CompoundPredicted RT (minutes)Rationale
Benzene 2.5 - 3.5Low boiling point (80.1°C) and non-polar nature lead to minimal interaction with the stationary phase and rapid elution at the initial low oven temperature.[3]
1-(1-methoxy-2-phenylethoxy)-4-methyl- 15.0 - 20.0Significantly higher molecular weight and boiling point require a higher oven temperature for elution. Its moderate polarity may also contribute to retention.
Standard (e.g., Toluene) 4.0 - 5.0With a boiling point of 110.6°C, Toluene would serve as a useful reference standard, eluting after Benzene but well before the target compound.[3]
Visualizing the Separation Principle

Separation_Principle Principle of GC Separation by Volatility cluster_column GC Column (Stationary Phase) cluster_oven Oven Temperature Program p1 p2 p3 p4 p5 p6 Temp_Low Low Temp (50°C) Initial Hold Temp_High High Temp (280°C) End of Ramp Benzene Benzene Low Boiling PointHigh Volatility Benzene->Temp_Low Elutes Early Complex Complex Molecule High Boiling PointLow Volatility Complex->Temp_High Elutes Late

Caption: Separation is driven by volatility differences under a temperature gradient.

Part 4: Addressing Chirality: A Specialized Approach

If the objective includes separating the enantiomers of 1-(1-methoxy-2-phenylethoxy)-4-methyl-, a different strategy is required. GC can be used with chiral stationary phases, but High-Performance Liquid Chromatography (HPLC) is more common and versatile for this purpose.

  • Principle of Chiral HPLC: Chiral separation relies on the use of a Chiral Stationary Phase (CSP).[7] These phases create transient, diastereomeric complexes with the enantiomers, leading to differential interactions and, therefore, different retention times.[8][9] Polysaccharide-based CSPs are highly effective for a wide range of chiral molecules.[7]

  • Recommended Starting Conditions (HPLC):

    • Column: A polysaccharide-based CSP (e.g., cellulose or amylose derivatives).

    • Mobile Phase: Normal-phase, such as n-heptane/2-propanol (isopropanol) mixture. The ratio would need to be optimized to achieve resolution.

    • Detector: UV Detector, monitoring at a wavelength where the aromatic rings absorb (e.g., 254 nm).

Part 5: Ensuring Trustworthiness: A Self-Validating System

A protocol is only as valuable as its reproducibility. To ensure trustworthiness, the developed method must be validated.

  • System Suitability: Before any analysis, inject a standard mixture to confirm the system is performing correctly. Key parameters include:

    • Resolution (Rs): Ensure baseline separation between Benzene and the next eluting peak. A value >1.5 is typically desired.

    • Peak Asymmetry (Tailing Factor): Peaks should be symmetrical (factor of 0.9-1.2) for accurate integration.

    • Retention Time Repeatability: Retention times should be highly consistent across multiple injections (%RSD < 1%).

  • Method Robustness: Intentionally make small variations to method parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate) to ensure these minor fluctuations do not significantly impact the results.[3] This confirms the method is reliable for routine use.

  • Calibration: For quantitative analysis, a multi-point calibration curve should be generated for each analyte to establish linearity and determine response factors.

By following this comprehensive guide, a researcher can move from theoretical principles to a fully developed, robust, and validated chromatographic method for the separation and analysis of Benzene and 1-(1-methoxy-2-phenylethoxy)-4-methyl-.

References

  • What Affects Retention Time in Gas Chromatography. (n.d.). Drawell. Retrieved from [Link]

  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC). (2025, April 1). Chrompure. Retrieved from [Link]

  • Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. (n.d.). Shimadzu (Europe). Retrieved from [Link]

  • GC and retention times!!. (2024, October 7). Reddit. Retrieved from [Link]

  • Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. (2013, June 1). LCGC. Retrieved from [Link]

  • Organic Solvents Retention Time Table. (n.d.). GL Sciences. Retrieved from [Link]

  • How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Development of Gas Chromatographic method for Carcinogens. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. (n.d.). California Air Resources Board. Retrieved from [Link]

  • A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. (n.d.). Agilent. Retrieved from [Link]

  • Fast Analysis of Aromatic Solvent with 0.18 mm ID GC column. (2007, November 28). Agilent. Retrieved from [Link]

  • Types of stationary phases in gas chromatography. (2025, August 8). Phenomenex. Retrieved from [Link]

  • Types of Liquid Stationary Phases for Gas Chromatography. (2024, July 1). GL Sciences. Retrieved from [Link]

  • Chromatographic determination of aromatic hydrocarbons in ambient air. (n.d.). American Industrial Hygiene Association Journal. Retrieved from [Link]

  • Prediction of gas chromatography retention of BTEX and other substituted benzenes based on quantum chemical parameters. (2010, February 4). Academic Journals. Retrieved from [Link]

  • Gas chromatography determination method of benzene content in lean and rich oil. (n.d.). Google Patents.
  • The Determination of Benzene and Toluene in Finished Gasolines Containing Ethanol Using the PerkinElmer Clarus 680 GC with Swafe. (n.d.). LabRulez GCMS. Retrieved from [Link]

  • Retention in Gas Chromatography. (2014, May 19). Royal Society of Chemistry. Retrieved from [Link]

  • Benzene. (n.d.). NIST WebBook. Retrieved from [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021, February 21). PMC. Retrieved from [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013, October 28). American Pharmaceutical Review. Retrieved from [Link]

  • The Dark Art of Chemistry - Chiral Chromatography. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Profile

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- is a lipophilic aromatic ether. While specific toxicological data for this exact isomer is often limited in public repositories, its structural analogs (anisole derivatives and glycol ethers) dictate a strict safety posture.

The Critical Hazard: The molecule contains a phenylethoxy moiety combined with a toluene derivative . This structure suggests high lipophilicity, meaning it can rapidly permeate standard laboratory nitrile gloves and cross the dermal barrier. Standard nitrile gloves provide only momentary splash protection.

Immediate Action Required:

  • Primary Glove: High-permeation-resistant laminate (e.g., Silver Shield/4H) or Viton® for direct handling.

  • Respiratory: Organic Vapor (OV) cartridge required if heating or aerosolizing.

  • Skin: Tyvek® sleeves or lab coat required to prevent wrist/forearm exposure.

Hazard Analysis & Mechanistic Grounding

To ensure safety, we must understand the mechanism of exposure. We do not simply follow rules; we mitigate physical interactions.[1][2][3]

Dermal Permeation (The "Invisible" Threat)

Aromatic ethers function as organic solvents. They swell the polymer matrix of disposable nitrile gloves, opening interstitial spaces that allow the chemical to pass through to the skin—often without visible degradation of the glove.

  • Risk: Systemic absorption and defatting dermatitis.

  • Mitigation: We utilize multi-layer laminate gloves (EVOH/PE) which provide a chemical barrier that aromatics cannot easily swell.

Inhalation Potential

With a molecular weight of ~242.3 g/mol , the vapor pressure is likely low at room temperature. However, the ether linkage can form peroxides upon prolonged exposure to air/light, and heating this compound (e.g., during synthesis or purification) significantly increases volatility.

  • Risk: Respiratory tract irritation; potential central nervous system (CNS) depression if high concentrations are inhaled.

PPE Selection Matrix

Use this self-validating selection table. If your equipment does not meet these criteria, do not proceed .

Protection ZoneStandard Protocol (Low Risk/Analysis)High-Risk Protocol (Synthesis/Scale-up)Scientific Rationale
Hand Protection Double Gloving: Inner: Laminate (Silver Shield)Outer: Nitrile (5 mil) for dexterity.Viton® or Butyl Rubber (>14 mil thickness)Aromatics permeate nitrile in <10 mins. Laminate provides >4h breakthrough time.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Full Face Shield + GogglesPrevent ocular absorption; ether solvents can cause corneal clouding.
Body Defense Lab Coat (Cotton/Poly) Buttoned to neck.Tyvek® Coveralls or ApronCotton absorbs spills; Tyvek repels organic liquids.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Half-mask Respirator Filter: OV/P95 (Organic Vapor)Mandatory if working outside a hood or heating >60°C.

Operational Logic: Decision & Workflow Diagrams

PPE Selection Logic

This decision tree ensures you select the correct barrier based on your interaction type.

PPE_Logic Start Start: Define Interaction Interaction Is this incidental contact (Analysis) or active handling? Start->Interaction Splash Incidental/Splash Risk Interaction->Splash Analysis/Pipetting Immersion Active Handling/Immersion Interaction->Immersion Synthesis/Pouring Sol_Splash Protocol A: Double Glove (Nitrile) Change immediately upon splash Splash->Sol_Splash Sol_Immersion Protocol B: Silver Shield (Laminate) Liner + Nitrile Outer Immersion->Sol_Immersion Validate Validation Step: Check glove fingertips for swelling every 20 mins Sol_Splash->Validate Sol_Immersion->Validate

Figure 1: PPE Decision Tree. Select Protocol B for any volume >10mL.

Spill Response Workflow

A specific protocol for aromatic ether spills, prioritizing containment of vapors.[4]

Spill_Response Alert 1. ALERT Notify Lab Personnel PPE_Up 2. PPE UPGRADE Don Silver Shield Gloves & Respirator Alert->PPE_Up Contain 3. CONTAIN Dyke with Absorbent Pads (Do not use paper towels) PPE_Up->Contain Absorb 4. ABSORB Use Vermiculite or Activated Carbon Contain->Absorb Dispose 5. DISPOSE Seal in HazWaste Bag Label: 'Aromatic Ether' Absorb->Dispose

Figure 2: Emergency Response Protocol. Note the prohibition of paper towels (fire risk/rapid evaporation).

Operational Protocols

Donning Sequence (Anti-Contamination)
  • Inspect: Check laminate gloves for cracks (inflate slightly with air to test).

  • Layer 1: Don the Silver Shield/Laminate gloves. These are loose-fitting.

  • Layer 2: Don a standard Nitrile glove over the laminate. This secures the loose liner and provides grip.

  • Cuff: Tape the outer nitrile glove to your lab coat sleeve if working with volumes >100mL to prevent wrist exposure.

Waste Disposal
  • Classification: Non-halogenated organic solvent waste (unless mixed with halogens).

  • Container: High-density polyethylene (HDPE) or glass. Avoid low-density plastics which may deform.

  • Labeling: Must explicitly state "Aromatic Ether - Potential Peroxide Former" if stored for long periods.

References & Authority

  • National Institutes of Health (NIH) - ORS. Guidelines for Handling Aromatic Ethers and Solvents. (General Protocol for Organic Solvents). [Link]

  • PubChem Compound Summary. Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- (Structure & Physical Properties). [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure and PPE Standards (29 CFR 1910.132). [Link]

Sources

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